molecular formula C7H8N2O3S B044508 Ethyl 2-(2-aminothiazol-4-yl)glyoxylate CAS No. 64987-08-2

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Cat. No.: B044508
CAS No.: 64987-08-2
M. Wt: 200.22 g/mol
InChI Key: XNVRKLCQBZTGNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a chemical compound used in the synthesis of various pharmaceutical agents

Mode of Action

It is known to be used in the synthesis of antibacterial compounds and antiallergic and antiinflammatory agents . The exact mechanism of how it interacts with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

It is known to be involved in the synthesis of antibacterial compounds and antiallergic and antiinflammatory agents , which suggests it may influence pathways related to immune response and inflammation

Result of Action

As a precursor in the synthesis of antibacterial, antiallergic, and antiinflammatory agents , it can be inferred that the compound may contribute to the therapeutic effects of these agents.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as temperature, pH, and presence of other compounds can potentially affect its stability and activity. For instance, it is recommended to store the compound under inert gas at 2–8 °C .

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in the synthesis of antibacterial compounds

Cellular Effects

The effects of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate on various types of cells and cellular processes are not well studied. Given its role in the synthesis of antibacterial compounds, it may influence cell function by inhibiting bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with ethyl glyoxylate under controlled conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted derivatives of this compound .

Comparison with Similar Compounds

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is unique due to its specific structure and functional groups. Similar compounds include:

These similar compounds share some chemical properties and applications but differ in their specific reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVRKLCQBZTGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402308
Record name Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-08-2
Record name Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

195 g of ethyl bromoacetylglyoxylate are added dropwise to a solution of 66 g of thiourea in 450 ml of water and 450 ml of ethanol at 5° and after the addition has ended, the mixture is stirred at room temperature for 30 minutes and at 50° for 30 minutes and, after adding active charcoal, the resulting reaction mixture is then filtered. The filtrate is brought to pH 7 by adding sodium bicarbonate solution, whereupon ethyl 2-amino-thiazol-4-ylglyoxylate crystallizes out in crystals of melting point 147°.
Name
ethyl bromoacetylglyoxylate
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (a mixture of syn and anti isomers) (0.37 g), ethanol (5 ml), water (5 ml) and sodium bisulfite (0.72 g) was stirred for 12 hours at 65° to 70° C. The reaction mixture was concentrated and water (10 ml) was added to the residue. The resulting mixture was subjected to salting-out and extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated to give yellow crystals of ethyl 2-(2-amino-1,3-thiazol-4-yl)glyoxylate (0.18 g), mp 115° to 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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